

Application Notes and Protocols for CY7-N3 in Western Blotting and Immunoassays

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Compound of Interest

Compound Name: CY7-N3

Cat. No.: B15599408

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These application notes provide detailed protocols for the use of **CY7-N3**, a near-infrared (NIR) fluorescent dye, in western blotting and immunoassay applications. **CY7-N3** is a water-soluble heptamethine cyanine dye functionalized with an azide group, making it an ideal probe for bioconjugation via click chemistry.^{[1][2][3]} Its fluorescence in the near-infrared spectrum (excitation ~750 nm, emission ~776 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio.^{[4][5]}

Data Presentation: Performance Characteristics of Near-Infrared Dyes

The selection of a fluorescent probe is critical for achieving high-quality data. The following table summarizes key photophysical properties of Cy7 and compares it with other commonly used near-infrared dyes. While specific quantitative data for **CY7-N3** in western blotting and immunoassays is not readily available in a comparative format, the data for the parent Cy7 dye serves as a strong proxy. NIR dyes, in general, offer a wider linear dynamic range for quantitative analysis compared to traditional chemiluminescent methods.^[6]

Property	Cy7	Indocyanine Green (ICG)	IRDye 800CW
Excitation Maximum (nm)	~750-770	~780	~774-778
Emission Maximum (nm)	~775-800	~820	~794-803
**Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~250,000	~200,000	~240,000
**			
Quantum Yield	Moderate	Low	High
Reactive Group Example	Azide (for CY7-N3), NHS Ester	N/A (used as is)	NHS Ester, Carboxylate
Key Advantages	High molar extinction coefficient, available with reactive handles for conjugation.	FDA-approved for clinical use.	High photostability and brightness.
Key Disadvantages	Moderate photostability.	Low quantum yield.	Can be more expensive.

Note: The performance of conjugated dyes can be influenced by the degree of labeling and the specific antibody used.

Experimental Protocols

Antibody Labeling with CY7-N3 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **CY7-N3** to an alkyne-modified antibody.

Materials:

- Alkyne-modified antibody (in an amine-free buffer, e.g., PBS)

- **CY7-N3** (Sulfo-Cyanine7-N3)
- Anhydrous DMSO
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Protocol:

- Antibody Preparation:
 - Ensure the alkyne-modified antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.^[7] If necessary, perform a buffer exchange using a desalting column.
- Preparation of Stock Solutions:
 - **CY7-N3**: Dissolve **CY7-N3** in anhydrous DMSO to a concentration of 10 mM. Prepare this solution fresh.
 - CuSO_4 : Prepare a 100 mM stock solution in water.
 - THPTA: Prepare a 200 mM stock solution in water.
 - Sodium Ascorbate: Prepare a 100 mM stock solution in water. Prepare this solution fresh.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified antibody with the reaction buffer.

- Add the **CY7-N3** stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.^[7]
- Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.
- Add the copper catalyst to the antibody-dye mixture.
- Initiate the reaction by adding the sodium ascorbate solution.
- Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Purification of the Labeled Antibody:
 - Purify the **CY7-N3** labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye and other reaction components.
 - Collect the fractions containing the labeled antibody.
- Characterization and Storage:
 - Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for **CY7-N3**).
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and a bacteriostatic agent like sodium azide, or store in aliquots at -20°C or -80°C.^[7]

Fluorescent Western Blotting Protocol

This protocol outlines the use of a **CY7-N3** labeled secondary antibody for the detection of a target protein.

Materials:

- PVDF or nitrocellulose membrane with transferred proteins

- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody (specific to the target protein)
- **CY7-N3** labeled secondary antibody
- Tris-Buffered Saline with Tween 20 (TBST)
- Near-infrared imaging system

Protocol:

- Blocking:
 - After protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[\[8\]](#)[\[9\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to the recommended concentration.
 - Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[\[8\]](#)[\[9\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[\[8\]](#)[\[9\]](#)
- Secondary Antibody Incubation:
 - Dilute the **CY7-N3** labeled secondary antibody in Blocking Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[\[8\]](#)[\[9\]](#)
- Final Washes:

- Wash the membrane three times for 5-10 minutes each with TBST, protected from light.[8]
- Perform a final rinse with TBS (without Tween 20) to remove residual detergent.
- Imaging:
 - Image the membrane using a near-infrared imaging system with appropriate filters for Cy7 (excitation ~750 nm, emission ~780 nm). The signal is stable, and the membrane can be stored dry for later re-imaging.

Near-Infrared Fluorescent Immunoassay (ELISA)

This protocol provides a general framework for a sandwich ELISA using a **CY7-N3** labeled detection antibody.

Materials:

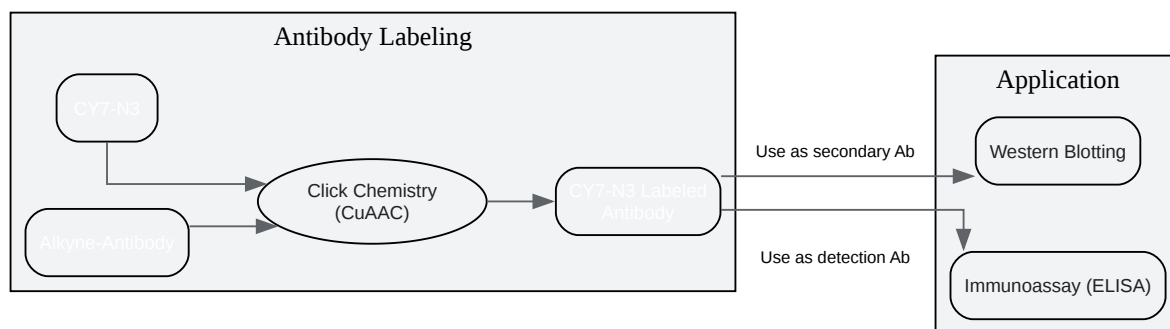
- 96-well microplate
- Capture antibody
- Blocking buffer (e.g., 1% BSA in PBS)
- Antigen standard and samples
- **CY7-N3** labeled detection antibody
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Microplate reader with fluorescence detection capabilities

Protocol:

- Coating:
 - Dilute the capture antibody in a suitable buffer (e.g., PBS) and add 100 μ L to each well.
 - Incubate overnight at 4°C.[10]

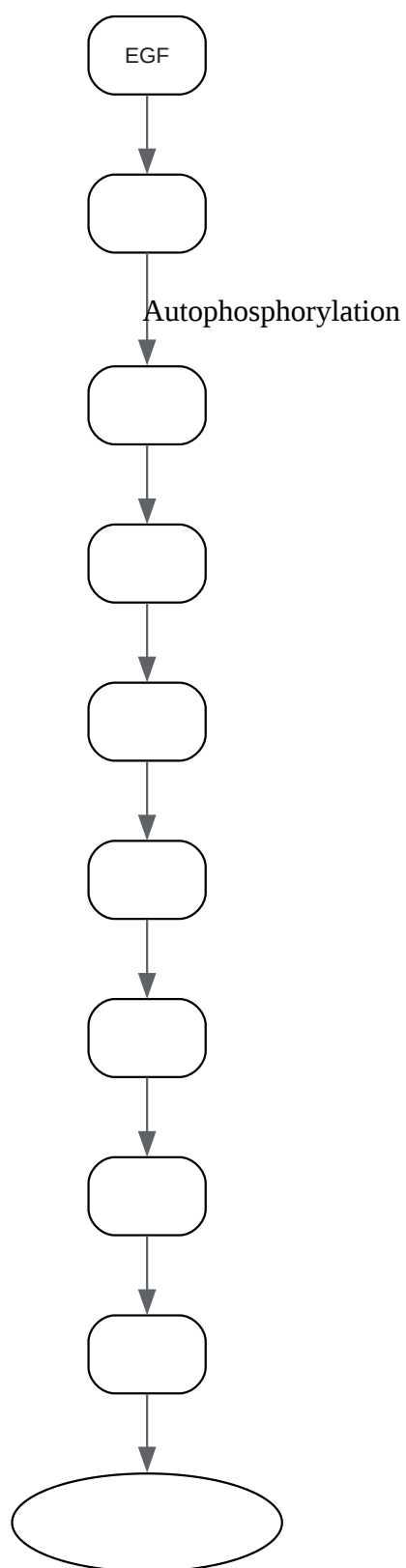
- Blocking:
 - Wash the plate twice with wash buffer.
 - Add 200 μ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation:
 - Wash the plate twice.
 - Add 100 μ L of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[\[10\]](#)
- Detection Antibody Incubation:
 - Wash the plate three times.
 - Add 100 μ L of the **CY7-N3** labeled detection antibody, diluted in blocking buffer, to each well.
 - Incubate for 1-2 hours at room temperature, protected from light.
- Final Washes:
 - Wash the plate five times with wash buffer.
- Signal Detection:
 - Read the fluorescence intensity in each well using a microplate reader with excitation and emission filters appropriate for Cy7.

Visualizations



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Caption: Workflow for **CY7-N3** antibody conjugation and application.



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Caption: Simplified EGFR signaling pathway for western blot analysis. [\[11\]](#)[\[12\]](#)[\[13\]](#)

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